4-(4-Methyl-piperazine-1-carbonyl)-N,N-dipropyl-benzenesulfonamide
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Overview
Description
4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring, a carbonyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carbonyl group or reduce the sulfonamide group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives and sulfonamides, such as:
Uniqueness
What sets 4-(4-METHYLPIPERAZINE-1-CARBONYL)-N,N-DIPROPYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H29N3O3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-(4-methylpiperazine-1-carbonyl)-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C18H29N3O3S/c1-4-10-21(11-5-2)25(23,24)17-8-6-16(7-9-17)18(22)20-14-12-19(3)13-15-20/h6-9H,4-5,10-15H2,1-3H3 |
InChI Key |
CGDOSIPBYIWYLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C |
Origin of Product |
United States |
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